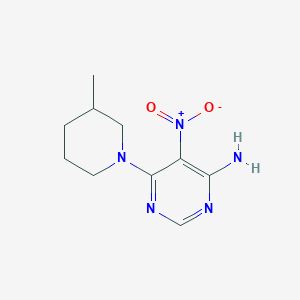

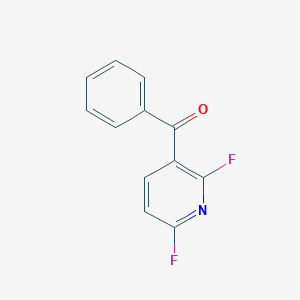

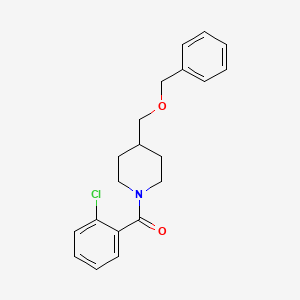

![molecular formula C17H18ClN3O4S B2468380 ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899971-73-4](/img/structure/B2468380.png)

ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of a solution of 68–70% nitric acid in an open vessel .Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds . The chemical reactions involved in its synthesis include the reaction of a solution of 68–70% nitric acid in an open vessel .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel 4-thiopyrimidine derivatives, including ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate, has been achieved. These compounds were characterized using spectroscopic methods and single-crystal X-ray diffraction, revealing significant differences in hydrogen-bond interactions among the derivatives. This research provides new insights into the structural behavior of 4-thiopyrimidine derivatives (Stolarczyk et al., 2018).

Cytotoxic Activity

The cytotoxic activity of these compounds has been examined against various cancer cell lines, including HeLa, K562, and CFPAC, as well as against normal cell lines like Human umbilical vein endothelial cells (HUVEC). The presence of hydroxymethyl and methyl groups in the compounds has been found to influence their cytotoxicity, providing valuable information for the development of potential anticancer agents (Stolarczyk et al., 2018).

Hydrogen Bonding and Anticonvulsant Properties

Investigations into the crystal structures of anticonvulsant enaminones related to this compound have revealed insights into their hydrogen bonding networks. These studies have highlighted the role of intramolecular and intermolecular hydrogen bonds in defining the structural conformation of these compounds, contributing to our understanding of their biological activities (Kubicki et al., 2000).

Reaction Pathways and Novel Derivatives

Research into the reaction pathways of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has revealed the possibility of ring expansion and nucleophilic substitution. This study has shown how the reaction pathway can be strongly affected by the basicity and nucleophilicity of the reaction media, leading to the synthesis of novel derivatives with potential biological activities (Fesenko et al., 2010).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, derived from related pyrimidine compounds, have been carried out. This work aimed to discover new antibacterial agents by synthesizing derivatives with high activities, marking an important step in the development of new drugs to combat bacterial infections (Azab et al., 2013).

Mechanism of Action

Target of Action

Based on the structure of the compound, it can be inferred that it may interact with proteins or enzymes that have affinity for benzene derivatives .

Mode of Action

The compound likely undergoes electrophilic aromatic substitution reactions, a common reaction mechanism for benzene derivatives . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given the presence of a benzene ring in the compound, it might be involved in pathways where aromatic compounds play a crucial role .

Result of Action

Based on its structure, it can be inferred that the compound might exert its effects through interactions with proteins or enzymes that have affinity for benzene derivatives .

Future Directions

properties

IUPAC Name |

ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-3-25-16(23)14-10(2)20-17(24)21-15(14)26-9-13(22)19-8-11-4-6-12(18)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPPXYRSMSPFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

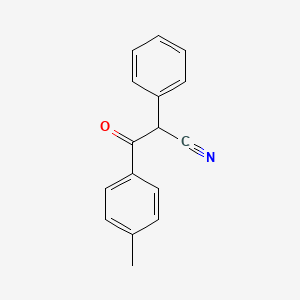

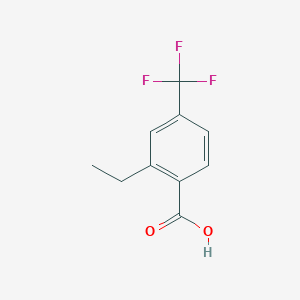

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

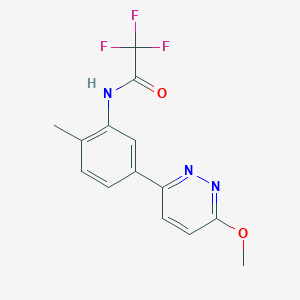

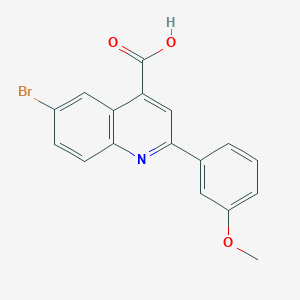

![2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2468298.png)

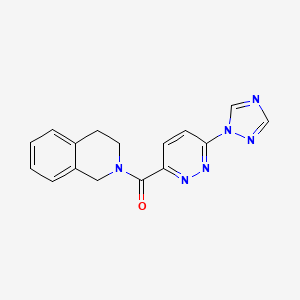

![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)

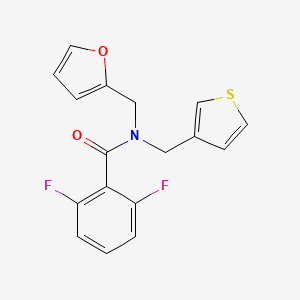

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)